[1,1'-Binaphthalene]-2,2'-diamine
Overview
Description
Synthesis Analysis
The synthesis of BINAM and its derivatives has been achieved through various methods. A notable approach involves the oxidative skeletal rearrangement of BINAMs, leading to the formation of U-shaped azaacenes, a process characterized by C-C bond cleavage and nitrogen migration (Takeda, Okazaki, & Minakata, 2014). Another efficient method is the electrochemical synthesis via anodic dehydrogenative homo-coupling of 2-naphthylamines, offering a green and sustainable protocol for BINAM derivatives with yields up to 98% (Fan et al., 2022).
Molecular Structure Analysis
The molecular structure of BINAM derivatives has been explored through various studies. For example, the facile synthesis of functionalized 7,8-diaza[5]helicenes through an oxidative ring-closure of BINAM derivatives demonstrates the adaptability of its structure for creating complex molecular frameworks (Takeda, Okazaki, Maruoka, & Minakata, 2015). Additionally, a DFT study on the structure and racemization mechanism of 1,1′-Binaphthyl-2,2′-diamine highlights the importance of understanding its geometric and electronic configurations for applications in synthesis and catalysis (Xing, 2010).
Chemical Reactions and Properties
BINAM's chemical reactivity is highlighted in its ability to undergo various reactions, serving as a precursor for numerous organic transformations. An instance is the solvent-free enantioselective Friedländer condensation using BINAM-derived prolinamides as organocatalysts, showcasing its utility in synthesizing chiral compounds with high yields and enantioselectivity (Bañón-Caballero, Guillena, & Nájera, 2013).
Physical Properties Analysis
The physicochemical properties of BINAM and its derivatives are crucial for their application in various fields. Studies like the oxidative skeletal rearrangement of BINAMs have not only expanded on synthetic methodologies but also on investigating the physicochemical properties of the resultant compounds, providing insights into their stability, reactivity, and potential applications (Takeda, Okazaki, & Minakata, 2014).
Chemical Properties Analysis
BINAM's chemical properties, such as its ability to act as a ligand in asymmetric catalysis, are well-documented. The synthesis of C2-symmetrical BINAMs with additional chelating groups highlights its versatility as a ligand, enhancing the enantioselectivity and efficiency of catalytic reactions (Vyskocil, Meca, Kubišta, Maloň, & Kočovský, 2000). Furthermore, the preparation of binaphthyldiamine-functionalized gold nanoparticles emphasizes the adaptability of BINAM's chemical properties for applications in material science (Liu et al., 2017).
Scientific Research Applications
Application 1: Intermolecular Chirality Modulation of Binaphthalene-Bridged Bisporphyrins
- Summary of the Application : This research focuses on the supramolecular interactions of 2,2ʹ-diamino-1,1ʹ-binaphthyl linked porphyrin dimers with chiral diamines. The study of these interactions is crucial for understanding the stereostructure and function of chiral compounds, and has important applications in molecular recognition, asymmetric catalysis, chiroptical devices, and medicines .
- Methods of Application/Experimental Procedures : The researchers synthesized a new pair of 2,2ʹ-diamino-1,1ʹ-binaphthyl linked porphyrin dimers, ®-/(S)-H, and studied their supramolecular interactions with a pair of chiral diamines (®-/(S)-PPDA) using UV-Vis absorption, fluorescence, and NMR titrations .
- Results/Outcomes : The spectroscopic titrations indicated that sandwich-type 1:1 complexes were formed at low guest concentration and then transformed to 1:2 open complexes at high guest concentration. The supramolecular interactions afforded sensitive circular dichroism responses, and the CD signs of the 1:1 complexes are decided by the stereostructure of chiral diamine guests .
Application 2: Synthesis of Axially Chiral Dicarboxylates
- Summary of the Application : This research presents a safe and practical synthetic method for preparing axially chiral diphenyl dicarboxylates using Pd-catalyzed external-CO-free carbonylation with phenyl formate as a CO surrogate .
- Methods of Application/Experimental Procedures : The researchers used axially chiral [1,1′-binaphthalene]-2,2′-diyl ditriflate and its congeners, each easily prepared from commercially available enantiomerically pure diols, Pd(OAc)2, 1,3-bis(diphenylphosphino)-propane, ethyldiisopropylamine, and no solvent .
- Results/Outcomes : The researchers successfully developed a method for the synthesis of dicarboxylic acid from 1,1′-bi-2-naphthol via lithiation of [1,1′-binaphthalene]-2,2′-diyl diphosphate followed by carboxylation with carbon dioxide .
Application 3: Enantioselective Synthesis of Binaphthalene-Bridged Bisphosphane
- Summary of the Application : This research focuses on the enantioselective synthesis of [1,1’-binaphthalene]-8,8’-diyl bis (diphenylphosphane) and its derivatives . These compounds have potential applications in modern asymmetric synthesis and catalysis .
- Methods of Application/Experimental Procedures : The researchers designed and synthesized two 8,8’ disubstituted binaphthyl ligands. They used a new aggregation-induced polarization (AIP) technology to determine chiral aggregates as the fraction of polar solvent increased in the nonpolar/polar solvent system .
- Results/Outcomes : Two new 8,8’-bidentate ligands have been synthesized via chiral resolution followed by two more transformation steps in 3.1% and 11.4% yield, respectively .
Application 4: Practical Synthesis of Axially Chiral Dicarboxylates
- Summary of the Application : This research presents a safe and practical synthetic method for preparing axially chiral diphenyl dicarboxylates . These compounds have wide applications as ligands and organocatalysts in asymmetric organic reactions .
- Methods of Application/Experimental Procedures : The researchers used axially chiral [1,1’-binaphthalene]-2,2’-diyl ditriflate and its congeners, each easily prepared from commercially available enantiomerically pure diols, Pd(OAc)2, 1,3-bis(diphenylphosphino)-propane, ethyldiisopropylamine, and no solvent .
- Results/Outcomes : The researchers were able to develop more practical synthetic methods with fewer steps .
Application 5: Synthesis of Axially Chiral Dicarboxylates
- Summary of the Application : This research presents a safe and practical synthetic method for preparing axially chiral diphenyl dicarboxylates using Pd-catalyzed external-CO-free carbonylation with phenyl formate as a CO surrogate . These compounds have wide applications as ligands and organocatalysts in asymmetric organic reactions .
- Methods of Application/Experimental Procedures : The researchers used axially chiral [1,1’-binaphthalene]-2,2’-diyl ditriflate and its congeners, each easily prepared from commercially available enantiomerically pure diols, Pd(OAc)2, 1,3-bis(diphenylphosphino)-propane, ethyldiisopropylamine, and no solvent .
- Results/Outcomes : The researchers were able to develop more practical synthetic methods with fewer steps .
Application 6: Enantioselective Synthesis of [1,1’-Binaphthalene]-8,8’-Diyl Bis (Diphenylphosphane)
- Summary of the Application : This research focuses on the enantioselective synthesis of [1,1’-binaphthalene]-8,8’-diyl bis (diphenylphosphane) and its derivatives . These compounds have potential applications in modern asymmetric synthesis and catalysis .
- Methods of Application/Experimental Procedures : The researchers designed and synthesized two 8,8’ disubstituted binaphthyl ligands. They used a new aggregation-induced polarization (AIP) technology to determine chiral aggregates as the fraction of polar solvent increased in the nonpolar/polar solvent system .
- Results/Outcomes : Two new 8,8’-bidentate ligands have been synthesized via chiral resolution followed by two more transformation steps in 3.1% and 11.4% yield, respectively .
properties
IUPAC Name |
1-(2-aminonaphthalen-1-yl)naphthalen-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12H,21-22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAPSNKEOHDLKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196328 | |
Record name | 2,2'-Diamino-1,1'-dinaphthyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Binaphthalene]-2,2'-diamine | |
CAS RN |
4488-22-6, 18531-95-8, 18741-85-0 | |
Record name | (±)-1,1′-Binaphthyl-2,2′-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4488-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,2'-Diamino-1,1'-dinaphthyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004488226 | |
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Record name | 2,2'-Diamino-1,1'-dinaphthyl, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018531958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-Diamino-1,1'-dinaphthyl, (R)- | |
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Record name | 4488-22-6 | |
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Record name | 2,2'-Diamino-1,1'-dinaphthyl | |
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Record name | 1,1'-Binaphthyl-2,2'-diamine | |
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Record name | (S)-(-)-1,1'-Binaphthyl-2,2'-diamine | |
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Record name | (R)-(+)-1,1'-Binaphthyl-2,2'-diamine | |
Source | European Chemicals Agency (ECHA) | |
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Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2'-DIAMINO-1,1'-DINAPHTHYL, (R)- | |
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Record name | 2,2'-DIAMINO-1,1'-DINAPHTHYL, (S)- | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OL97NN4U4 | |
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Record name | 2,2'-DIAMINO-1,1'-DINAPHTHYL | |
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Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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